Isotopic Purity of 3-Indoleacetic Acid-¹³C₆: A Technical Guide
Isotopic Purity of 3-Indoleacetic Acid-¹³C₆: A Technical Guide
This technical guide provides a comprehensive overview of the isotopic purity of 3-Indoleacetic acid-¹³C₆, a crucial internal standard for quantitative mass spectral analysis of the plant hormone indole-3-acetic acid (IAA).[1][2] Aimed at researchers, scientists, and professionals in drug development and metabolic research, this document details the isotopic and chemical purity specifications from various commercial suppliers, outlines the experimental protocols for its determination, and illustrates a key signaling pathway involving IAA.
Data Presentation: Purity Specifications
The isotopic and chemical purity of commercially available 3-Indoleacetic acid-¹³C₆ are critical parameters for its use as an internal standard. The following table summarizes these specifications from several leading suppliers. It is important to distinguish between isotopic purity, which refers to the percentage of molecules containing the ¹³C isotope, and chemical purity, which indicates the percentage of the compound that is 3-indoleacetic acid.
| Supplier | Product Name | Isotopic Purity/Enrichment | Chemical Purity | Reference |
| Cambridge Isotope Laboratories, Inc. | Indole-3-acetic acid (phenyl-¹³C₆, 99%) | 99% | 98% | [3][4] |
| MedChemExpress | 3-Indoleacetic acid-¹³C₆ | Not explicitly stated | 99.76% | [5] |
| Eurisotop | INDOLE-3-ACETIC ACID (PHENYL-¹³C₆, 99%) | 99% | 98% | [4] |
Note: The nomenclature "(phenyl-¹³C₆, 99%)" used by Cambridge Isotope Laboratories and Eurisotop indicates a 99% isotopic enrichment in the six carbon atoms of the benzene ring.[1][2]
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for ¹³C-labeled compounds like 3-indoleacetic acid-¹³C₆ is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Mass Spectrometry (MS) Method
High-resolution mass spectrometry is a primary method for accurately determining the isotopic enrichment of labeled compounds.[7][8]
Methodology:
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Sample Preparation: The isotopically labeled 3-indoleacetic acid-¹³C₆ is dissolved in a suitable solvent.
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Chromatographic Separation: The sample is analyzed using an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) or Gas Chromatography (GC) method to separate the compound of interest from any impurities.[7]
-
Mass Spectral Analysis: The separated compound is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or orbital trap instrument.[7][9] The instrument is operated in a high-resolution mode to resolve the isotopic peaks.
-
Data Acquisition: Mass spectra are acquired, and a background spectrum is subtracted to reduce noise.
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Isotopologue Analysis: The mass-to-charge (m/z) distribution of the molecular ion cluster is analyzed. For 3-indoleacetic acid-¹³C₆, the mass difference between the fully labeled and unlabeled molecule is 6 Da.
-
Purity Calculation: The isotopic purity is calculated by comparing the measured intensities of the isotopologue peaks. The calculations must correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ²H) in the unlabeled compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the carbon skeleton of a molecule and is a robust method for quantifying ¹³C enrichment.[6][10][11]
Methodology:
-
Sample Preparation: The labeled compound is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For quantitative analysis, specific pulse sequences and acquisition parameters are crucial. For instance, the isotope-edited total correlation spectroscopy (ITOCSY) pulse sequence can filter 2D ¹H-¹H NMR spectra from ¹²C- and ¹³C-containing molecules into separate, quantitatively equivalent spectra.[6][10][12]
-
Spectral Analysis: The presence and integration of signals in the ¹³C spectrum directly correlate to the labeled carbon atoms. The coupling patterns in the ¹H spectrum (¹H-¹³C J-couplings) also provide evidence of ¹³C incorporation.
-
Enrichment Calculation: The degree of ¹³C enrichment can be determined by comparing the integrals of satellite peaks (due to ¹³C) to the main peak (due to ¹²C) in the ¹H NMR spectrum or by direct integration in the ¹³C NMR spectrum.
Visualizations
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates a typical workflow for determining the isotopic purity of 3-indoleacetic acid-¹³C₆ using LC-MS.
3-Indoleacetic Acid (IAA) Signaling Pathway
3-Indoleacetic acid is a key plant hormone (auxin) that regulates various aspects of plant growth and development. The following diagram depicts a simplified overview of its signaling pathway.[13][14][15][16][17]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acid (phenyl-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. INDOLE-3-ACETIC ACID | Eurisotop [eurisotop.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 17. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant [mdpi.com]
